Ethyl 3,3-dimethyloct-4-enoate
Description
Ethyl 3,3-dimethyloct-4-enoate is a branched-chain unsaturated ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol. Its structure features an oct-4-enoate backbone (an eight-carbon chain with a double bond at position 4), an ethyl ester group, and two methyl substituents at the 3rd carbon (Figure 1). This substitution pattern introduces steric hindrance and influences its physicochemical properties, such as boiling point, solubility, and reactivity.
Synthetic routes for similar esters often involve condensation reactions or cyclization processes. For example, methyl 3-arylamino-2-benzoylaminobut-2-enoate derivatives are synthesized via heating with polyphosphoric acid (PPA), followed by purification via column chromatography . Such methods may be adaptable for this compound.
Properties
CAS No. |
60066-69-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl 3,3-dimethyloct-4-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-7-8-9-12(3,4)10-11(13)14-6-2/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
GMAQNDNVFZDSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C)(C)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyloct-4-enoate can be synthesized through various methods. One common approach involves the esterification of 3,3-dimethyloct-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyloct-4-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-dimethyloct-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyloct-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. The double bond in the compound can participate in addition reactions, leading to the formation of new products. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Ethyl 3,3-dimethyloct-4-enoate with key structural analogs:
Key Observations:
Chain Length and Branching: this compound has a longer carbon chain (C8) compared to Methyl 3,3-dimethylpent-4-enoate (C5), enhancing lipophilicity and likely increasing its boiling point .
Functional Groups: The absence of hydroxyl or carboxylic acid groups distinguishes it from (3S,4E,6S)-6-ethyl-3-hydroxy-3,7-dimethyloct-4-enoic acid, making it less polar and more suitable for non-aqueous applications .
Double Bond Position: The double bond at position 4 (vs.
Physicochemical Properties
- Solubility: The ethyl ester group and branched alkyl chain likely render this compound soluble in organic solvents (e.g., ethyl acetate, hexane) but insoluble in water, similar to Methyl 3,3-dimethylpent-4-enoate .
- Boiling Point : Higher molecular weight and branching suggest a boiling point >200°C, comparable to ethyl palmitate (C₁₈H₃₆O₂, ~350°C) but lower than carboxylic acid derivatives due to weaker intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
